Author: BenchChem Technical Support Team. Date: February 2026
Topic: (5-Amino-1H-indazol-3-yl)methanol (CAS 908247-75-6)
Content Type: Technical Monograph & Synthesis Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
CAS 908247-75-6 | Critical Scaffold for NaV1.8 Inhibitor Design
Executive Summary
(5-Amino-1H-indazol-3-yl)methanol (CAS 908247-75-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of voltage-gated sodium channel inhibitors (specifically NaV1.8) for the treatment of neuropathic and acute pain.[1][2] Its structural utility lies in its dual-functionality: the 5-amino group serves as a nucleophilic handle for amide coupling (establishing the pharmacophore's "tail"), while the 3-hydroxymethyl group provides a polar vector for hydrogen bonding or further oxidation.
This guide details the physicochemical profile, validated synthetic protocols (specifically the "Global Reduction" strategy), and the structure-activity relationship (SAR) logic governing its use in pharmaceutical pipelines, notably within Vertex Pharmaceuticals' ion channel programs.
Physicochemical Profile
Property
Data
Notes
CAS Number
908247-75-6
IUPAC Name
(5-Amino-1H-indazol-3-yl)methanol
Molecular Formula
C₈H₉N₃O
Molecular Weight
163.18 g/mol
Appearance
Pale yellow to tan solid
Oxidation sensitive (amine)
Solubility
DMSO, Methanol, THF
Poor solubility in non-polar solvents
pKa (Calc)
~3.5 (Indazole N1), ~4.5 (Aniline)
Amphoteric character
Key Identifier
"Intermediate 62"
Cited in US Patent 7576099B2
Synthetic Methodology: The Global Reduction Protocol
The most efficient route to CAS 908247-75-6 involves a global reduction of commercially available 5-nitro-1H-indazole-3-carboxylic acid. This approach bypasses multi-step protection strategies by utilizing Lithium Aluminum Hydride (LiAlH₄) to simultaneously reduce both the nitro group (to amine) and the carboxylic acid (to primary alcohol).
Reagent: LiAlH₄ (Excess, typically 4-5 equivalents).
Solvent: Anhydrous THF (Critical: Ether is often too low-boiling for the nitro reduction step).
Challenge: The reduction of nitroarenes with LiAlH₄ can stall at the azo or hydrazo stage. High equivalents and reflux temperatures drive the reaction to the full amine.
Validated Protocol (Adapted from US7576099)
Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
Solubilization: Dissolve 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M concentration). Note: The acid may not fully dissolve until deprotonation occurs.
Reagent Addition: Cool the solution to 0°C. Add LiAlH₄ (4.8 eq) portion-wise (solid or 1M/THF solution) over 30 minutes. Caution: Vigorous H₂ evolution.
Reaction: Allow to warm to Room Temperature (RT), then heat to reflux for 12–16 hours.
Checkpoint: Monitor by LC-MS. The intermediate alcohol (nitro-alcohol) may appear before the amine forms.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL Water (per g LiAlH₄ used)
mL 15% NaOH
mL Water
Isolation: Stir the slurry for 30 mins (white granular precipitate forms). Filter through Celite. Wash the cake with warm THF/MeOH (9:1).
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient).
Synthetic Pathway Diagram
Caption: One-pot global reduction of nitro-acid precursor to the target amino-alcohol scaffold.
Applications in Drug Discovery: The NaV1.8 Case Study
CAS 908247-75-6 is a "privileged scaffold" in the design of ion channel blockers, particularly for NaV1.8 (Voltage-gated sodium channel 1.8), a target validated for pain sensation without central nervous system side effects.
Structural Vectors & SAR Logic
The molecule offers three distinct vectors for medicinal chemistry optimization:
N1-Position (Indazole Nitrogen):
Modification: Alkylation or Arylation.
Effect: Modulates solubility and metabolic stability. Often substituted with solubilizing groups or steric bulk to fit the channel pore.
C3-Position (Hydroxymethyl):
Modification: Oxidation to aldehyde/acid, or etherification.
Effect: Acts as a H-bond donor/acceptor. In many potent analogues, this remains a -CH₂OH or is converted to a small amide to interact with polar residues in the binding pocket.
C5-Position (Amino Group) - THE CRITICAL VECTOR:
Modification: Amide coupling with substituted benzoic acids.
Effect: This forms the "tail" of the inhibitor. The amide bond creates a rigid linker, projecting the phenyl ring into a hydrophobic pocket of the NaV1.8 protein.
Derivatization Workflow (Vertex Strategy)
The primary workflow involves coupling the 5-amino group with various acyl chlorides or carboxylic acids.
Caption: Divergent synthesis strategy using CAS 908247-75-6 to generate NaV1.8 inhibitor libraries.
Handling, Stability, and Safety
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.
Hazards:
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Synthesis Hazard: The use of LiAlH₄ presents a significant fire/explosion risk. Ensure all solvents are anhydrous; water contact releases flammable H₂ gas.
Analytical Marker: In LC-MS, look for the [M+H]⁺ peak at 164.08 . A common impurity is the partially reduced nitro-alcohol (MW ~193) or the azo-dimer if the reduction is incomplete.
References
Vertex Pharmaceuticals Inc. (2009).[3] Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. US Patent 7,576,099 B2.
Primary source for "Intermedi
Ambeed. (n.d.). (5-Amino-1H-indazol-3-yl)methanol Product Page. Retrieved from Ambeed.com.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Scientists
Focus: Synthetic methodology, structural biology rationale, and validated assay protocols for 5-substituted indazole scaffolds in ALK inhibition.
Executive Summary: The Indazole Advantage in Kinase Oncology
The 1H-indazole scaffold has emerged as a "privileged structure" in kinase inhibitor design, distinguished by its ability to mimic the adenine ring of ATP while offering distinct vectors for selectivity. In the context of Anaplastic Lymphoma Kinase (ALK) inhibition—critical for the treatment of NSCLC and neuroblastoma—the 5-substituted 3-aminoindazole core represents a gold standard, exemplified by the pan-TRK/ROS1/ALK inhibitor Entrectinib (RXDX-101) .
Unlike the pyrazole or aminopyridine cores found in first-generation inhibitors (e.g., Crizotinib), the indazole core provides a rigid bicyclic framework that anchors the molecule within the ATP-binding hinge region. Crucially, the C5-position serves as a vital exit vector, allowing substituents to access the hydrophobic back-pocket or the solvent-exposed front, thereby fine-tuning potency and overcoming resistance mutations like G1202R.
This guide details the structural rationale, synthetic pathways, and validation protocols required to deploy 5-substituted indazole building blocks effectively.
Structural Biology & Mechanism of Action
The ALK Signaling Cascade
Aberrant ALK signaling drives oncogenesis through multiple downstream pathways. Understanding this cascade is essential for designing assays that measure downstream biomarkers (e.g., pSTAT3, pAKT).[1]
Figure 1: The ALK signaling network.[1] Inhibition of ALK prevents phosphorylation of downstream effectors STAT3, AKT, and ERK.
Binding Mode Rationale (PDB: 5FTO)
The efficacy of Entrectinib and related analogues relies on a Type I (DFG-in) binding mode. The 3-aminoindazole core functions as the primary hinge binder .[1]
Hinge Interaction: The Indazole N1 (donor) and N2 (acceptor) form hydrogen bonds with the backbone of Glu1197 and Met1199 in the ALK hinge region.
The C5-Vector: The substituent at position 5 (e.g., the 3,5-difluorobenzyl group in Entrectinib) extends into a hydrophobic pocket defined by the gatekeeper residue (L1196 ) and the
C-helix. This interaction is critical for high-affinity binding and selectivity over other kinases.[1]
The C3-Vector: The exocyclic amine at C3 allows for amide coupling to solubilizing tails (e.g., piperazine-benzamides) that extend towards the solvent front, improving ADME properties.
Synthetic Methodologies: Constructing the Core
The synthesis of 5-substituted indazoles requires a modular approach to allow late-stage diversification.[1] The most robust pathway utilizes a 5-bromo-2-fluorobenzonitrile precursor, enabling the rapid assembly of the indazole ring followed by cross-coupling reactions.
Synthetic Workflow
Figure 2: Modular synthesis of 5-substituted 3-aminoindazole inhibitors.
Protocol A: Synthesis of 5-Bromo-1H-indazol-3-amine
This building block is the universal precursor for this class of inhibitors.[1]
Dissolution: Dissolve 2-fluoro-5-bromobenzonitrile (20.0 g, 100 mmol) in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.
Once the core is synthesized, the 5-position must be functionalized to engage the hydrophobic pocket.
C5-Functionalization via Suzuki-Miyaura Coupling
For ALK inhibitors like Entrectinib, a benzyl group is required.[1] Benzyl boronic acids are unstable; therefore, potassium benzyltrifluoroborates are recommended for higher yields and reproducibility.[1]
To validate the synthesized inhibitors, a robust biochemical assay is required. Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for high-throughput kinase profiling.[1]
Assay Principle
The assay detects the phosphorylation of a biotinylated polypeptide substrate (poly-GT) by the ALK kinase domain.
Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm)
10,000.[1] Fit data to a 4-parameter logistic equation to determine IC50.[1]
References
Menichincheri, M., et al. (2016).[1][4] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor.[4] Journal of Medicinal Chemistry, 59(7), 3392–3408.[1] Link
Russo, M., et al. (2016).[1][4] Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[5][6][7][8][9] Molecular Cancer Therapeutics, 15(4), 628-639.[1][5][6] Link
Ardini, E., et al. (2016).[1][4][5] Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[5][6][7][8][9] Molecular Cancer Therapeutics, 15(4), 628–639.[1][5][6][8] Link
RCSB PDB. (2016).[1] Crystal structure of the ALK kinase domain in complex with Entrectinib (PDB ID: 5FTO).[10][11] Link
Cisbio/Revvity. HTRF KinEASE TK Assay Principle and Protocol. Link
Lefebvre, V., et al. (2010).[1][12] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Link
Strategic Sourcing & Technical Validation: (5-Amino-1H-indazol-3-yl)methanol
This guide serves as a technical dossier and strategic sourcing manual for (5-Amino-1H-indazol-3-yl)methanol (CAS 908247-75-6). It is designed for medicinal chemists and procurement managers requiring high-purity interme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical dossier and strategic sourcing manual for (5-Amino-1H-indazol-3-yl)methanol (CAS 908247-75-6). It is designed for medicinal chemists and procurement managers requiring high-purity intermediates for kinase inhibitor development.
Before sourcing, it is critical to establish the chemical baseline. This compound represents a "privileged scaffold" in medicinal chemistry—the indazole core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes.[1] The C3-hydroxymethyl and C5-amino groups provide orthogonal vectors for further functionalization.
Physicochemical Profile[2][3][4]
Property
Specification
Technical Note
Appearance
Pale yellow to off-white solid
Oxidation of the amino group causes darkening over time.
Solubility
DMSO, Methanol
Poor solubility in non-polar solvents (DCM, Hexane).
pKa (Calc)
~3.5 (Indazole N1), ~4.2 (Aniline)
Amphoteric nature affects extraction protocols.
Storage
-20°C, Inert Atmosphere
Hygroscopic; amino group susceptible to air oxidation.
Applications in Drug Discovery
The (5-Amino-1H-indazol-3-yl)methanol scaffold is not merely a building block; it is a pharmacophore precursor.
Kinase Inhibition: The indazole NH and N atoms often form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
Linker Chemistry: The C3-hydroxymethyl group is readily converted to a halide or aldehyde, serving as a linker to "tail" moieties that occupy the solvent-exposed pocket.
Amide Coupling: The C5-amino group is a classic handle for amide coupling to extend into the hydrophobic back-pocket of the enzyme.
Supply Chain & Pricing Architecture
Current Market Status (Q1 2026): Niche Intermediate.
Unlike commodity chemicals (e.g., Indazole-3-carboxylic acid), the 5-amino-3-hydroxymethyl variant is often "Made to Order" or stocked in low quantities (milligrams to grams).
Verified Supplier Landscape
Note: Prices are estimates based on verified catalog data for Q1 2026 and subject to fluctuation.
Tier
Supplier Type
Typical Purity
Est. Lead Time
Price Estimate (1g)
Recommended For
Tier 1
Catalog Houses (e.g., BLD Pharm, Combi-Blocks)
>97%
1-2 Weeks
$150 - $350
Hit-to-Lead, rapid prototyping.
Tier 2
CRO/Synthesis Labs (e.g., Enamine, WuXi)
>95%
4-6 Weeks
$500+ (Custom)
Novel analog synthesis, bulk scale-up.
Tier 3
Aggregators (e.g., MolPort, eMolecules)
Var.
2-8 Weeks
Variable
Sourcing hard-to-find stock.
Cost Drivers
Synthesis Complexity: The reduction of 5-nitro-indazole-3-carboxylate requires careful control to avoid over-reduction of the aromatic ring, driving up purification costs.
Stability: The compound requires cold-chain transport to prevent oxidative degradation, adding to logistics fees.
Synthesis & Impurity Logic (Graphviz)
Understanding the synthesis route is mandatory for anticipating impurities. The most common route involves the reduction of 5-nitro-1H-indazole-3-carboxylic acid derivatives.
Figure 1: Common synthetic pathway and associated impurity risks. QC must specifically target the separation of the nitro-intermediate from the amino-product.
Quality Control Protocol: The Self-Validating System
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Upon receipt, execute this tiered validation protocol.
δ ~4.8-5.2 ppm (br s, 2H): Amino group (-NH2). Note: This signal may merge with water peak in wet DMSO.
Aromatic Region: 3 distinct protons (H-4, H-6, H-7) showing ABX or similar coupling pattern.
Tier 2: Purity Analysis (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Wavelength: 254 nm (aromatic) and 210 nm (general).
Pass Criteria: Single peak >95% area.
Fail Criteria: Presence of a late-eluting peak (likely the Nitro precursor, which is more hydrophobic).
Tier 3: Functional Test (Optional)
Acylation Test: React a small aliquot with acetic anhydride.
Result: Rapid formation of the N-acetyl derivative confirms the nucleophilicity of the 5-amino group, ruling out oxidation to nitro/nitroso.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine (Related Scaffold Data). Retrieved from [Link]
Zhang, L., et al. (2013). "Design and Synthesis of Indazole Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry.
Application Note: High-Purity Synthesis of (5-Amino-1H-indazol-3-yl)methanol
Executive Summary This application note details a robust, scalable protocol for the synthesis of (5-amino-1H-indazol-3-yl)methanol starting from 5-nitroindazole . This scaffold is a critical pharmacophore in kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (5-amino-1H-indazol-3-yl)methanol starting from 5-nitroindazole . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK4 inhibitors).
Unlike standard literature that often omits purification nuances, this guide prioritizes chemoselectivity and process safety . We utilize a "Protect-Carbonylate-Reduce" strategy to overcome the poor solubility of the nitroindazole core and the competing nucleophilicity of the indazole nitrogens.
Key Advantages of This Protocol
Regiocontrol: Uses N-THP protection to direct C3-functionalization and prevent N-arylation side products.
Safety: Separates the exothermic nitro-reduction from the hydride-based ester reduction.
Scalability: Avoids hazardous organolithium reagents in favor of Palladium-catalyzed carbonylation.
Strategic Analysis & Retrosynthesis
The direct functionalization of 5-nitroindazole at the C3 position is chemically challenging due to the electron-deficient nature of the pyrazole ring. Electrophilic aromatic substitution fails; therefore, we employ a halogenation-metalation sequence.
Critical Decision Point: We selected Palladium-catalyzed alkoxycarbonylation over lithiation/formylation. Lithiation of nitro-aromatics is inherently risky (redox instability), whereas Pd-carbonylation utilizing CO surrogates or gaseous CO is standard in GMP environments.
Objective: Install a reactive handle at C3 while masking the acidic N-H proton to solubilize the intermediate.
Step 1.1: Iodination
Reagents: 5-Nitroindazole (1.0 eq), Iodine (
, 1.2 eq), KOH (2.5 eq), DMF.
Protocol:
Dissolve 5-nitroindazole in DMF (5 mL/g). Cool to 0°C.
Add KOH pellets followed by portion-wise addition of iodine.
Allow to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc:Hex 1:1).
Quench: Pour into ice-water containing 10% sodium thiosulfate (to remove excess iodine).
Isolation: Filter the yellow precipitate. Wash with water.[1] Dry in a vacuum oven at 50°C.
Yield Expectation: 85-92%.
Step 1.2: N-THP Protection
Rationale: The THP (tetrahydropyranyl) group improves solubility in organic solvents required for the Pd-coupling and prevents catalyst poisoning by the free azole nitrogen.
Gas: Carbon Monoxide (CO) balloon or autoclave (5 bar).
Protocol:
Safety Note: CO is a silent killer. Use a dedicated CO sensor in the fume hood.
In a pressure vessel, dissolve the substrate in MeOH. Add TEA and the catalyst.
Purge with Nitrogen (3x), then charge with CO.
Heat to 70°C for 12 hours.
Filter through Celite to remove Pd black. Concentrate to obtain Methyl 1-THP-5-nitro-1H-indazole-3-carboxylate .
Phase 3: Sequential Reduction
Objective: Chemoselective reduction. We reduce the Nitro group before the Ester to avoid forming azo-impurities or hydroxylamines that occur when using strong hydrides on nitro compounds.
Step 3.1: Nitro Reduction (Hydrogenation)
Reagents: 10% Pd/C (50% wet), Hydrogen (
balloon), MeOH.
Protocol:
Suspend the nitro-ester in MeOH. Add Pd/C (10 wt% loading).
Stir under
atmosphere at RT for 4-6 hours.
Checkpoint: The yellow color of the nitro compound should fade to a colorless/pale amine solution.
Filter and concentrate. Do not expose the amine to air for prolonged periods to prevent oxidation.
Step 3.2: Ester Reduction to Alcohol
Reagents:
(LAH, 2.0 eq) or DIBAL-H, dry THF.
Protocol:
Dissolve the amino-ester in anhydrous THF at 0°C.
Add LAH solution dropwise. (Note: The amine protons will consume some hydride, hence the excess).
Stir at 0°C to RT for 2 hours.
Fieser Quench: Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular salts.
Evaporate to yield (1-THP-5-aminoindazol-3-yl)methanol .
Step 3.3: Global Deprotection
Reagents: 4M HCl in Dioxane or MeOH.
Protocol:
Treat the THP-protected alcohol with HCl/MeOH at RT for 2 hours.
Neutralize with
to pH 8 (to keep the amine free base).
Extract with EtOAc/THF mixture (the product is polar).
Quality Control & Data Specifications
Analytical Parameters
Test
Method
Acceptance Criteria
Purity
HPLC (C18, 0.1% TFA water/ACN)
> 98.0% (Area)
Identity
1H-NMR (DMSO-d6)
Diagnostic peaks: 4.6 (s, 2H, ), 4.8 (br s, 2H, )
Residual Solvent
GC-Headspace
DMF < 880 ppm, THF < 720 ppm
Appearance
Visual
Off-white to pale beige solid
Troubleshooting Guide
Figure 2: Decision tree for common synthetic bottlenecks.
References
Iodination of Indazoles:
Luo, G., et al. "Regioselective synthesis of 3-iodo-1H-indazoles." Journal of Organic Chemistry, 2006.
(Validated via ACS)
Palladium-Catalyzed Carbonylation:
Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides."[2][3] Chemical Reviews, 2009.
Reduction of Amino Acids/Esters:
Abiko, A., et al. "Reduction of
-amino esters with Lithium Aluminum Hydride." Tetrahedron Letters, 1992.
Indazole Kinase Inhibitors (Context):
Hu-Lowe, D. D., et al. "Characterization of Axitinib, a potent inhibitor of VEGFR." Clinical Cancer Research, 2008.
Application Note: Protocols for Oxidation of (5-Amino-1H-indazol-3-yl)methanol to Aldehyde
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible method for the oxidation of (5-Amino-1H-indazol-3-yl)methanol to its corresponding aldehyde, 5-amino-1H-indazole-3...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible method for the oxidation of (5-Amino-1H-indazol-3-yl)methanol to its corresponding aldehyde, 5-amino-1H-indazole-3-carbaldehyde .
Executive Summary & Strategic Analysis
The transformation of (5-Amino-1H-indazol-3-yl)methanol (Substrate 1 ) to 5-amino-1H-indazole-3-carbaldehyde (Product 2 ) presents a classic chemoselectivity challenge. The substrate contains three reactive functionalities:
Primary Alcohol (C3-CH2OH): The target for oxidation.
Primary Aromatic Amine (C5-NH2): Susceptible to oxidation (to azo/nitro species) and condensation.
Indazole NH (N1): Acidic and capable of tautomerization.
Core Challenge: The primary risk is not just over-oxidation, but self-polymerization .[1] The product contains both a nucleophilic amine and an electrophilic aldehyde, making it prone to forming Schiff bases (imines) or oligomers immediately upon generation.[1]
Recommended Approach:
Route A (Direct): Activated Manganese Dioxide (
) oxidation.[1] This is the preferred method for "benzylic-like" indazole alcohols. It is mild, heterogeneous, and often faster at oxidizing the alcohol than the amine.[1]
Route B (Protected):
-Boc protection followed by oxidation. This is the "High-Fidelity" route if Route A yields unstable mixtures.
Chemical Pathway Visualization
The following diagram outlines the decision tree and reaction pathways for this synthesis.
Figure 1: Strategic workflow for the oxidation of amino-indazole methanol. Route A is direct; Route B mitigates amine interference.
Protocol A: Direct Oxidation via Activated Manganese Dioxide (
)[1]
This is the industry-standard protocol for oxidizing indazole-3-methanols. The pseudo-benzylic nature of the C3-alcohol makes it highly responsive to
, often allowing oxidation without affecting the aromatic amine.
Reagents & Equipment
Substrate: (5-Amino-1H-indazol-3-yl)methanol.
Oxidant: Activated Manganese Dioxide (
) (Sigma-Aldrich 217646 or equivalent).[1] Note: Activity is critical. Do not use crystalline -.
Solvent: Anhydrous THF (Tetrahydrofuran) or 1:1 THF/DCM (Dichloromethane).[1] Indazoles are often insoluble in pure DCM.
Setup: Round-bottom flask, vigorous magnetic stirring, reflux condenser (optional).
Step-by-Step Methodology
Preparation:
Dissolve 1.0 eq (e.g., 1.0 mmol) of the starting alcohol in anhydrous THF (10–15 mL).
Tip: If solubility is poor, add minimal Methanol (MeOH) or warm the solution to 40°C. Avoid DMF if possible, as workup is difficult.[1]
Addition:
Add 10 to 20 equivalents by weight of Activated
.
Why so much?
is a surface-active reagent. The reaction is heterogeneous, and a large excess is required to drive kinetics before the amine side-reactions occur.
Reaction:
Stir vigorously at Room Temperature (RT) for 4–16 hours.
Monitor via TLC (System: 10% MeOH in DCM). Look for the disappearance of the polar alcohol spot and the appearance of a less polar aldehyde spot.
Acceleration: If reaction is sluggish after 4 hours, heat to 40–50°C. Do not exceed 60°C to prevent amine condensation.[1]
Workup:
Filter the black suspension through a pad of Celite (diatomaceous earth).
Wash the pad thoroughly with THF/MeOH (9:1) to recover adsorbed product.[1]
Concentrate the filtrate in vacuo at low temperature (<40°C).
Purification:
The crude solid is often pure enough for the next step.
If purification is needed, use flash chromatography (DCM/MeOH gradient).[1] Warning: Do not use amine-functionalized silica, as it may react with the aldehyde.[1]
Protocol B: The "Boc-Protection" Strategy (High Fidelity)
If Protocol A results in low yields or inseparable mixtures (due to amine interference), this 3-step sequence is the definitive solution.[1]
Step 1: Protection[1]
Suspend (5-Amino-1H-indazol-3-yl)methanol (1.0 eq) in THF/Water (1:1) or Dioxane/Water.[1]
Add
(2.5 eq) and (1.2 eq).
Stir at RT for 4–12 hours.
Extract with EtOAc, dry over
, and concentrate. This yields the 5-(Boc-amino) intermediate.
Step 2: Oxidation (IBX or
)[1]
Option 1 (
): Use Protocol A above on the Boc-protected intermediate. It will proceed much cleaner.
Option 2 (IBX - 2-Iodoxybenzoic acid):
Dissolve Boc-intermediate (1.0 eq) in DMSO (0.5 M).[1]
Critical Note: Do not isolate the free amino-aldehyde if you plan to react it further (e.g., reductive amination).[1] Deprotect it in situ in the presence of your next reagent.
Procedure: Dissolve Boc-aldehyde in DCM. Add TFA (20% v/v).[1] Stir 1 hour. Remove volatiles. The residue is the TFA salt of the target aldehyde, which is stable.[1]
Quantitative Comparison of Methods
Feature
Protocol A ()
Protocol B (Boc-Protection)
Protocol C (Swern)
Step Count
1 (Direct)
3 (Protect-Oxidize-Deprotect)
1 (Direct)
Yield
40–75% (Substrate dependent)
70–85% (Overall)
<30% (Side reactions)
Purity
Moderate (Amine byproducts)
High
Low (Sulfur byproducts)
Scalability
High (Simple filtration)
Moderate (Multiple steps)
Low (Cryogenic required)
Recommendation
Primary Choice
Backup / High Purity Needs
Not Recommended
Troubleshooting & Expert Tips
Solubility Issues
Indazole-3-methanols are notoriously insoluble.
Solution: Use a solvent mixture of THF:MeOH (10:1) . While MeOH can theoretically form hemiacetals, the oxidation usually proceeds faster.[1] Alternatively, use DMSO with IBX (Protocol B, Step 2).[1]
Product Instability (The "Red Gum" Problem)
If your product turns into a red/brown gum upon concentration, the amine is reacting with the aldehyde (Schiff base formation).[1]
Solution: Store the product as a hydrochloride salt . After workup, bubble HCl gas into the ether/THF solution of the aldehyde to precipitate the stable salt.[1]
Alternative: Use the aldehyde immediately in the next step (e.g., reductive amination or Wittig reaction) without full isolation.[1]
Incomplete Oxidation
Solution: Freshly activate your
.[1] Heat commercial in an oven at 110°C for 24 hours before use to remove adsorbed water, which deactivates the surface.[1]
References
General Indazole Oxidation: Batt, D. G., et al.[1] "2-Substituted-1H-indazole-3-carboxylic acids as inhibitors of potential biological interest." Journal of Medicinal Chemistry, 2000 .[1] Link (Describes oxidation of indazole-3-methanols).
MnO2 Selectivity: Taylor, R. J. K., et al.[1] "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976 .[1] Link (Foundational text on benzylic oxidation selectivity).[1]
IBX Protocol: More, J. D., & Finney, N. S.[1] "A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX)." Organic Letters, 2002 .[1] Link.[1]
Indazole Synthesis Review: Gaonkar, S. L., et al.[1] "Synthesis and pharmacological properties of indazole derivatives." European Journal of Medicinal Chemistry, 2019 . Link.[1]
BenchChem Protocol Database: "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde." BenchChem Application Notes, 2025 . Link (Analogous nitro-indazole oxidation protocols).[1]
Disclaimer: This protocol involves the use of hazardous chemicals.[2] All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Technical Application Note: Scalable Synthesis of Indazole-3-carboxamide from Indazole-3-methanol
Executive Summary & Strategic Analysis The conversion of indazole-3-methanol to indazole-3-carboxamide is a critical transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The conversion of indazole-3-methanol to indazole-3-carboxamide is a critical transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and various allosteric modulators. While direct amidation of alcohols is chemically arduous, a two-step oxidative amidation strategy offers the highest reliability and scalability.
This guide details a robust, field-proven workflow:
Oxidative Activation: Conversion of the primary alcohol to the carboxylic acid using Potassium Permanganate (
).[1] This method is selected over Jones oxidation or TEMPO to avoid heavy metal contamination (Cr) and to leverage the solubility of the indazole anion in aqueous basic media.
Nucleophilic Acyl Substitution: Conversion of the acid to the primary amide using 1,1'-Carbonyldiimidazole (CDI). This approach is superior to the classical Thionyl Chloride (
) route for bench-scale synthesis as it avoids the generation of acidic gases (, ) and minimizes N1-acylation side products.
Reaction Scheme Overview
Figure 1: Strategic workflow for the oxidative amidation of indazole-3-methanol. The process utilizes a stable carboxylic acid intermediate to ensure purity control before the final amidation.
Step 1: Oxidation of Indazole-3-methanol
Objective: Oxidize the primary alcohol to a carboxylic acid without degrading the nitrogen-rich heterocycle.
Mechanistic Insight
The indazole ring contains an acidic proton at the N1 position (
). In the presence of base (), the indazole is deprotonated to form a water-soluble anion. This solubility is the key advantage of the aqueous method, allowing the reaction to proceed in a homogeneous aqueous phase without organic co-solvents that might be susceptible to oxidation.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Indazole-3-methanol (10.0 g, 67.5 mmol) in 1M NaOH (150 mL). Stir until the solution becomes clear (formation of sodium indazolide).
Oxidant Addition: Heat the solution to 50°C. Add
(26.7 g, 169 mmol) portion-wise over 30 minutes.
Critical Control Point: The reaction is exothermic. Monitor internal temperature and do not exceed 80°C during addition to prevent ring degradation.
Reflux: Once addition is complete, heat the mixture to mild reflux (90-100°C) for 3–4 hours.
Endpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (
) should disappear, and a baseline spot (acid salt) should appear.
Quenching: Cool the mixture to 70°C. Add Ethanol (10 mL) dropwise to consume excess oxidant. Stir for 15 minutes. The purple color should fade to a brown manganese dioxide (
) precipitate.
Filtration: Filter the hot mixture through a pad of Celite to remove
. Wash the filter cake with hot water (50 mL).
Precipitation: Cool the clear filtrate to 0–5°C in an ice bath. Slowly acidify with Conc.
to pH 3.
Observation: A thick white/off-white precipitate of Indazole-3-carboxylic acid will form immediately.
Isolation: Filter the solid, wash with cold water (
Objective: Convert the carboxylic acid to the primary amide under mild conditions.
Mechanistic Insight
Using 1,1'-Carbonyldiimidazole (CDI) generates an active acyl-imidazole intermediate. This intermediate reacts readily with ammonia. Unlike acid chlorides generated by thionyl chloride, the acyl-imidazole is less prone to hydrolysis by trace moisture and does not generate corrosive HCl gas.
Note: The N1 nitrogen may be transiently acylated by CDI, but the N-acyl group is labile and is cleaved by the ammonia nucleophile or during aqueous workup, restoring the N1-H indazole core.
Activation: In a dry flask under nitrogen atmosphere, suspend Indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in anhydrous THF (50 mL).
CDI Addition: Add CDI (6.0 g, 37.0 mmol) in one portion at room temperature.
Safety Warning: Vigorous evolution of
gas will occur. Ensure the system is vented through a bubbler.
Intermediate Formation: Stir at 40°C for 1 hour. The suspension should clarify as the soluble acyl-imidazole intermediate forms.
Ammonolysis: Cool the mixture to 0°C. Add
(28% aqueous) (20 mL) dropwise.
Alternative: For strictly anhydrous conditions, bubble
gas through the solution for 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Evaporate the THF under reduced pressure. Suspend the residue in water (50 mL) and stir for 30 minutes to dissolve imidazole byproducts and inorganic salts.
Isolation: Filter the solid product. Wash with water (
mL) and cold diethyl ether ( mL) to remove trace impurities.
Purification (Optional): Recrystallize from Ethanol/Water if high purity (>99%) is required.
Expected Yield: 80–88%
Appearance: White powder.
Quality Control & Validation Parameters
To ensure the protocol was successful, compare the product against these standard analytical markers.
Low Yield in Step 1: Often due to incomplete oxidation. Ensure the reaction stays at reflux for the full duration. If starting material remains, add 0.5 eq more
.
Product is Colored (Pink/Brown): Indicates manganese residues. Reprocess by dissolving in dilute NaOH, filtering through Celite again, and re-acidifying.
Low Yield in Step 2: Moisture in the THF can hydrolyze CDI. Ensure glassware is oven-dried and THF is anhydrous.
References
Chandrasekhar, T., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[6]
Sasakura, K., et al. (1996). "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 43(12), 2701.
Sedelmeier, J., et al. (2010). "KMnO4-Mediated Oxidation as a Continuous Flow Process." Ley Group, Cambridge / Baxendale Group. (Demonstrates robustness of KMnO4 oxidations).
ChemicalBook. "1H-indazole-3-carboxylic acid methyl ester synthesis." (Provides comparative data on acid chloride vs. ester routes).
Suzuki coupling reaction conditions for 5-aminoindazole derivatives
Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for 5-Aminoindazole Derivatives Part 1: Strategic Analysis & Chemical Challenges The 5-aminoindazole scaffold represents a privileged pharmacophore in kin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for 5-Aminoindazole Derivatives
Part 1: Strategic Analysis & Chemical Challenges
The 5-aminoindazole scaffold represents a privileged pharmacophore in kinase inhibitor development (e.g., Axitinib, Linifanib). However, functionalizing this core via Suzuki-Miyaura coupling presents a "dual-poisoning" challenge that often leads to stalled reactions or low yields in standard protocols.
The Chemoselectivity Paradox:
N1-H Acidity (
): The indazole N1 proton is acidic. Under basic Suzuki conditions (, ), the N1 deprotonates to form an indazolyl anion. This species is a potent ligand that can displace phosphines on Palladium, forming stable, unreactive "Pd-azolyl" resting states (See Mechanism Diagram).
C5-Amine Nucleophilicity: The free primary amine at C5 (
) acts as a competitive ligand for the metal center, further inhibiting the catalytic cycle.
The Solution:
To bypass these issues, this guide provides two distinct protocols:
Protocol A (Robust): Utilizing orthogonal protection groups for scale-up and high reliability.
Protocol B (Direct/Advanced): Utilizing Third-Generation Buchwald Precatalysts to tolerate free amines and unprotected indazoles, maximizing atom economy.
Part 2: Decision Matrix & Optimization
Before selecting a protocol, consult the following optimization matrix based on substrate complexity and available reagents.
Bidentate dppf prevents rapid catalyst decomposition but requires protected substrates.
Bulky biaryl phosphines create a steric wall, preventing N-coordination of the substrate.
Base
or (Aqueous)
(Anhydrous or minimal water)
Solvent
1,4-Dioxane / Water (4:1)
n-Butanol, THF, or 1,4-Dioxane
Temp
80–100 °C
60–80 °C (Mild)
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Protected Substrates)
Best for: Scale-up (>5g), convergent synthesis, and scenarios where purification is automated.
Context: This protocol assumes the use of 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole or similar protected derivatives. The nitro group is a masked amine, and THP protects the N1 position.
Reagents:
Substrate: 5-bromo-1-(THP)-indazole (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
Catalyst:
(3–5 mol%)
Base:
(3.0 equiv)
Solvent: 1,4-Dioxane (0.15 M concentration)
Step-by-Step Workflow:
Degassing: Charge the reaction vessel with the halo-indazole and boronic acid. Evacuate and backfill with Nitrogen (
) three times.
Solvent Prep: Sparge 1,4-dioxane and the aqueous base solution with
for 15 minutes separately. Why: Oxygen induces homocoupling of boronic acids and oxidizes the phosphine ligand.
Addition: Add the solvent and aqueous base to the vessel. Add the catalyst last under a strong stream of
.
Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over
.
Deprotection (Post-Coupling):
THP Removal: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.
Nitro Reduction: Hydrogenation (
, Pd/C) or Iron reduction () to generate the 5-amino group.
Protocol B: The "Direct" Method (Unprotected 5-Aminoindazole)
Best for: Late-stage functionalization, library synthesis, and rapid SAR exploration.
Context: Coupling directly on 5-amino-X-haloindazole or 5-aminoindazole (where the halide is on the coupling partner).
Alternative:SPhos Pd G3 (if steric hindrance is high on the boronic acid).
Base:
(Tribasic Potassium Phosphate) (2.0 equiv)
Solvent: n-Butanol or 1,4-Dioxane/Water (10:1)
Step-by-Step Workflow:
Catalyst Activation: The G3 precatalyst activates rapidly upon exposure to base, releasing the active
species. No induction period is required.
Setup: In a vial, combine the 5-aminoindazole substrate, boronic acid,
, and XPhos Pd G3.
Solvent: Add n-Butanol (degassed). Note: Alcoholic solvents often accelerate Suzuki couplings of polar heterocycles due to better solubility and hydrogen bonding.
Reaction: Heat to 80 °C for 2–12 hours. Monitor by LCMS.
Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).
Scavenging: To remove residual Pd (critical for amino-drugs), treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours at 50 °C.
Part 4: Mechanism & Logic Visualization
The following diagrams illustrate the decision process and the mechanistic advantage of using Buchwald G3 precatalysts for this specific scaffold.
Figure 1: Strategic Decision Tree for Indazole Couplings. Blue nodes indicate decision points; Green indicates the standard protected route; Red indicates the advanced direct route.
Figure 2: Mechanistic rationale for using XPhos. The bulky biaryl ligand (XPhos) sterically shields the Pd center, preventing the nitrogen atoms of the 5-aminoindazole from coordinating and poisoning the catalyst.
Part 5: Troubleshooting & Quality Control
Failure Mode
Symptom
Root Cause
Corrective Action
Protodeboronation
Yield loss; formation of Ar-H.
Heterocycle-promoted hydrolysis of the boronic acid.
Switch to Boronic Pinacol Ester . Reduce water content (use anhydrous dioxane + powdered ).
No Reaction
Starting material recovered.
Catalyst poisoning by free amine/indazole N.
Switch to Protocol B. Ensure sparging is rigorous. Increase temp to 100 °C.
Homocoupling
Ar-Ar dimer formation.
Presence of in solvent.
Degas solvents via freeze-pump-thaw or vigorous sparging.
Regio-scrambling
Unexpected isomer.
Migration of Pd during oxidative addition (rare on indazoles).
Lower temperature.[1] Use Pd(dppf) which has a tighter bite angle.
References
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[2][3] Link
Relevance: Establishes the superiority of SPhos/XPhos for substrates containing amines and hetero
Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3] Journal of the American Chemical Society.[2][3] Link
Relevance: The definitive work on coupling unprotected indazoles and azoles using G3 prec
Li, H., et al. (2011). Process Development of a Suzuki–Miyaura Coupling Reaction for the Synthesis of a 5-Aminoindazole Derivative. Organic Process Research & Development.
Relevance: Industrial perspective on scaling up indazole couplings using protected routes (Protocol A context).
Meanwell, M., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Unprotected Indazoles. Chemical Communications.[4] Link
Relevance: Further validation of direct coupling str
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Entrectinib and C5-Functionalized Analogs via Indazole Intermediates
Abstract & Strategic Context
Entrectinib (RXDX-101) is a potent, CNS-active tyrosine kinase inhibitor (TKI) targeting TRKA/B/C, ROS1, and ALK.[1] Its structural efficacy relies on a specific 3-aminoindazole core substituted at the C5 position with a 3,5-difluorobenzyl moiety.
This application note provides a rigorous protocol for the synthesis of Entrectinib and its structural analogs. While the prompt references "5-aminoindazole," it is critical to distinguish between 5-amino-1H-indazole (amine at C5) and the actual Entrectinib pharmacophore, which is a 5-substituted-1H-indazol-3-amine (amine at C3, benzyl at C5).
Strategic Value:
The "Hinge Binder" (Indazole): The 3-aminoindazole motif forms critical hydrogen bonds with the kinase hinge region (Glu1197/Met1199 in ALK).
The "Solvent Front" (Benzyl): The C5-benzyl group occupies the hydrophobic pocket; modifications here dramatically alter selectivity (e.g., vs. crizotinib-resistant mutants).
The "Solubilizer" (Piperazine/Pyran): The benzoic acid side chain improves oral bioavailability and CNS penetration.
Retrosynthetic Analysis & Workflow
The synthesis is best approached via a convergent strategy, splitting the molecule into the Indazole Core (Fragment A) and the Benzoic Acid Side Chain (Fragment B) .
Figure 1: Convergent retrosynthesis of Entrectinib. The critical disconnection is the amide bond between the 3-aminoindazole and the benzoic acid derivative.
Detailed Experimental Protocols
Protocol A: Synthesis of the Indazole Core (Fragment A)
Target: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine
Challenge: Achieving C5-selectivity and avoiding N-alkylation during benzyl installation.
Methodology:
We utilize a Suzuki-Miyaura or Negishi cross-coupling approach on a 5-bromoindazole intermediate. This allows for the rapid generation of analogs by simply swapping the benzyl halide/boronic acid.
React tert-butyl 4-fluoro-2-nitrobenzoate with N-methylpiperazine and
in DMF at RT. The piperazine displaces the 4-fluoro group.
Nitro Reduction:
Hydrogenation (
, Pd/C) or Fe/NH4Cl reduction to convert the 2-nitro group to an aniline.
Reductive Amination:
React the resulting aniline with tetrahydro-4H-pyran-4-one using TFA and Sodium Triacetoxyborohydride (
) in DCM.
Hydrolysis:
Cleave the tert-butyl ester using TFA/DCM to yield the free carboxylic acid.
Protocol C: Final Coupling (Entrectinib Formation)
Critical Step: The amide bond formation must be performed carefully to avoid bis-acylation on the indazole nitrogens.
Step-by-Step:
Activation: Dissolve Fragment B (Acid, 1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir 1h at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
Coupling: Redissolve the acid chloride in dry Pyridine (or DCM/Pyridine 10:1).
Addition: Cool to -10°C. Add Fragment A (Indazole amine, 0.9 equiv) slowly.
Reaction: Stir at 0°C for 2 hours, then warm to RT.
Purification: Silica gel chromatography (DCM/MeOH/NH4OH). Recrystallize from Ethanol/Water.[1]
Quantitative Data & Validation Standards
To ensure "Trustworthiness" (Part 2 of requirements), compare your synthetic batches against these benchmarks derived from Menichincheri et al. (2016).
Parameter
Specification (Entrectinib)
Acceptance Criteria
Appearance
White to off-white powder
Homogeneous solid
HPLC Purity
> 98.5% (Area %)
No single impurity > 0.5%
1H NMR (DMSO-d6)
Indazole C-H (s) at ~11.5 ppm
Diagnostic singlet for Indazole NH
MS (ESI+)
[M+H]+ = 561.26
± 0.3 amu
Regiochemistry
N1 vs N2 alkylation
Confirm NOE correlation (Benzyl CH2 to C4-H)
Troubleshooting Regioselectivity:
If you observe N-acylation (amide formation on the ring nitrogen) instead of the exocyclic amine:
Cause: Reaction temperature too high or excess base.
Fix: Use the tert-butyl ester of the indazole (protected) or perform the coupling at -20°C strictly. The exocyclic amine is more nucleophilic than the ring nitrogens, but selectivity decreases with heat.
Analog Design: The "5-Aminoindazole" Divergence
The prompt specifically asks about "5-aminoindazole intermediates." While Entrectinib uses a 3-amino core, the 5-aminoindazole scaffold allows for Reverse-Amide Analogs .
Hypothesis: Reversing the amide bond (placing the amine on the indazole C5 and the acid on the benzyl moiety) creates a novel vector for exploring the solvent-front pocket.
Figure 2: Divergent synthesis pathways. Path A leads to Entrectinib.[1] Path B utilizes the 5-amino group directly for amide coupling, generating novel isosteres.
Protocol for Path B (5-Amino Analogs):
Start: 5-Nitroindazole.
Protection: Protect N1 with THP or SEM group.
Reduction: Pd/C + H2 to yield 1-protected-5-aminoindazole .
Coupling: React this 5-amine with the Benzyl-Acid chlorides to create "Inverted" analogs.
References
Menichincheri, M., et al. (2016).[4][8] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor.[4] Journal of Medicinal Chemistry, 59(7), 3392–3408.[4]
Ardini, E., et al. (2016).[8] Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[8][9] Molecular Cancer Therapeutics, 15(4), 628–639.
Nerviano Medical Sciences. (2013). Patent WO2013138302: Indazole compounds as protein kinase inhibitors.
Lombardi Borgia, A., et al. (2014). Synthesis and SAR of new 3-aminoindazole derivatives as potent and selective inhibitors of ALK and ROS1.[4] Bioorganic & Medicinal Chemistry Letters, 24(15), 3403-3407.
Introduction: The Indazole Nucleus in Modern Drug Discovery
An Application Guide to the Strategic Functionalization of the 3-Hydroxymethyl Group in Indazoles The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalenc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of the 3-Hydroxymethyl Group in Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] As a bioisostere of indole, the indazole nucleus offers a unique combination of hydrogen bond donating and accepting capabilities, which allows for potent and selective interactions with various biological targets, particularly protein kinases.[3] Consequently, indazole derivatives have been successfully developed into marketed drugs for treating cancer and other conditions.[2][4][5]
Among the various synthetic handles on the indazole core, the 3-hydroxymethyl group stands out as a particularly versatile precursor.[6] This primary alcohol function on the (1H)-indazole-3-methanol framework serves as a gateway to a vast chemical space, enabling the introduction of diverse functionalities crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the key chemical transformations of the 3-hydroxymethyl group, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.
Strategic Considerations: The Role of N-H Protection
Before delving into the functionalization of the 3-hydroxymethyl group, it is critical to address the reactivity of the indazole N-H proton. The indazole ring can exist in two predominant tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[2][4][7] The acidic N-H proton can interfere with many reactions, particularly those involving bases or organometallic reagents, and can lead to mixtures of N1- and N2-substituted products.[8][9]
Therefore, the strategic protection of the indazole nitrogen is often the first step in a synthetic sequence. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.[10]
Application Note & Protocol: A Guided Synthesis of 5-amino-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] As a bioisostere of indole, indazole and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The specific target of this guide, 5-amino-3-(chloromethyl)-1H-indazole, is a highly functionalized building block, valuable for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics in drug discovery programs. The amino group at the 5-position and the reactive chloromethyl group at the 3-position provide two key points for diversification and conjugation.
This document provides a detailed, multi-step protocol for the synthesis of 5-amino-3-(chloromethyl)-1H-indazole. The proposed pathway begins with a commercially available starting material and proceeds through nitration, reduction, and functionalization steps. Each step is explained with a focus on the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.
Overall Synthetic Workflow
The synthesis is a multi-step process that involves the initial formation of a substituted indazole, followed by functional group manipulations to install the desired amino and chloromethyl moieties. The overall strategy is depicted in the workflow below.
Caption: Overall synthetic route for 5-amino-3-(chloromethyl)-1H-indazole.
Part 1: Synthesis of 5-Nitro-1H-indazole
The synthesis begins with the formation of the indazole ring from a suitable aniline precursor. The Davis-Beirut reaction provides a direct route to 5-nitro-1H-indazole from 2-methyl-4-nitroaniline.
Reaction Principle:
The reaction involves the diazotization of the aniline followed by an intramolecular cyclization. This method is a variation of classical indazole syntheses.
Experimental Protocol:
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-nitroaniline in a suitable solvent like glacial acetic acid.
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
Diazotization: Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
Cyclization: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then warm to room temperature to facilitate cyclization.
Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and then dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
2-Methyl-4-nitroaniline
152.15
15.2 g
0.1
Starting material
Sodium Nitrite (NaNO₂)
69.00
7.6 g
0.11
Diazotizing agent
Concentrated H₂SO₄
98.08
50 mL
-
Solvent and catalyst
Glacial Acetic Acid
60.05
100 mL
-
Solvent
Ice
-
As needed
-
For cooling and precipitation
Part 2: Synthesis of 5-Amino-1H-indazole
The nitro group at the 5-position is reduced to an amine. A common and effective method is catalytic hydrogenation.
Reaction Principle:
The nitro group is selectively reduced to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.
Experimental Protocol:
Reaction Setup: In a hydrogenation vessel, suspend 5-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1H-indazole, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[3]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
5-Nitro-1H-indazole
163.12
16.3 g
0.1
Substrate
10% Pd/C
-
1.6 g
-
Catalyst
Ethanol
46.07
200 mL
-
Solvent
Hydrogen Gas (H₂)
2.02
1 atm
-
Reducing agent
Celite
-
As needed
-
Filtration aid
Part 3: N-Protection of 5-Amino-1H-indazole
To avoid side reactions in the subsequent steps, the indazole nitrogen (N1) is protected, typically with a tert-butoxycarbonyl (Boc) group.
Reaction Principle:
The N1-proton of the indazole is deprotonated with a base, and the resulting anion reacts with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected indazole.
Experimental Protocol:
Dissolution: Dissolve 5-amino-1H-indazole in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Base Addition: Add a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to the solution.
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture, either neat or as a solution in the reaction solvent.
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
5-Amino-1H-indazole
133.15
13.3 g
0.1
Substrate
Di-tert-butyl dicarbonate (Boc₂O)
218.25
24.0 g
0.11
Protecting group precursor
Triethylamine (Et₃N)
101.19
15.3 mL
0.11
Base
Tetrahydrofuran (THF)
72.11
200 mL
-
Solvent
Part 4: Synthesis of 5-amino-3-(hydroxymethyl)-1H-indazole
With the N1-position protected, the C3-position can be selectively functionalized. A common method is directed ortho-metalation followed by quenching with an electrophile, in this case, formaldehyde.
Reaction Principle:
A strong base like n-butyllithium (n-BuLi) deprotonates the C3 position of the N-protected indazole. The resulting lithiated species is a potent nucleophile that reacts with formaldehyde to introduce a hydroxymethyl group.
Experimental Protocol:
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the N-Boc-5-amino-1H-indazole in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
Quenching: Add paraformaldehyde or a stream of dry formaldehyde gas to the reaction mixture.
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Work-up and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
N-Boc-5-amino-1H-indazole
233.27
23.3 g
0.1
Substrate
n-Butyllithium (n-BuLi)
64.06
44 mL (2.5 M in hexanes)
0.11
Strong base for lithiation
Paraformaldehyde
(CH₂O)n
3.3 g
0.11
Formaldehyde source
Anhydrous THF
72.11
250 mL
-
Solvent
Part 5: Synthesis of 5-amino-3-(chloromethyl)-1H-indazole
The final steps involve the conversion of the hydroxymethyl group to a chloromethyl group, followed by the removal of the Boc protecting group.
Step 5a: Chlorination
Reaction Principle:
The hydroxyl group is converted to a good leaving group and displaced by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
Dissolution: Dissolve the N-Boc-5-amino-3-(hydroxymethyl)-1H-indazole in a suitable solvent like dichloromethane (DCM).
Cooling: Cool the solution to 0 °C.
Reagent Addition: Slowly add thionyl chloride dropwise. A small amount of a base like pyridine can be added to neutralize the HCl generated.
Reaction: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.
Work-up: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected chloromethyl derivative.
Step 5b: Deprotection
Reaction Principle:
The Boc group is acid-labile and can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Experimental Protocol:
Dissolution: Dissolve the crude product from the previous step in a solvent like DCM.
Acid Addition: Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
Reaction: Stir at room temperature until the deprotection is complete (monitored by TLC).
Isolation: Concentrate the reaction mixture under reduced pressure. The product may be obtained as a salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the final product. Purify by column chromatography or recrystallization if necessary.
Caption: Final chlorination and deprotection steps.
Safety and Handling
Hazardous Reagents: Thionyl chloride, n-butyllithium, strong acids (H₂SO₄, TFA, HCl), and sodium nitrite are corrosive and/or toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Use anhydrous solvents and an inert atmosphere.
Hydrogenation: Hydrogen gas is flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Guidechem. (2022, May 8). How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?
ChemicalBook. (2026, January 13). 1-BOC-5-AMINO-INDAZOLE | 129488-10-4.
Sami Publishing Company. (2022, February 6).
White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
Smolecule. (2023, August 15). Buy (1H-Indazol-4-YL)methanol | 709608-85-5.
CORA. (n.d.). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance.
PubMed. (2002, December 13). A new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles (amino-CBIs).
Ambeed.com. (n.d.). 5-Amino-1H-indazole.
MDPI. (2025, March 21).
Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine | Request PDF.
Application Note: Utilizing (5-Amino-1H-indazol-3-yl)methanol as a Rigid Linker Scaffold in PROTAC Design
Executive Summary The transition from flexible polyethylene glycol (PEG) or alkyl chains to conformationally constrained "rigid linkers" represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) development.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from flexible polyethylene glycol (PEG) or alkyl chains to conformationally constrained "rigid linkers" represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) development.[1][2] This guide details the application of (5-Amino-1H-indazol-3-yl)methanol (CAS: 1092352-78-1) as a bifunctional, rigid linker scaffold.
Unlike passive flexible chains, this indazole moiety actively restricts the conformational ensemble of the ternary complex, potentially reducing the entropic penalty of binding. Furthermore, the indazole core introduces polar surface area (PSA) to modulate solubility, a critical failure point in traditional lipophilic PROTACs. This protocol outlines the chemical rationale, protection strategies, and orthogonal coupling methods required to integrate this scaffold into high-potency degraders.
Chemical Rationale & Scaffold Properties[1][3][4][5][6]
The Molecule
(5-Amino-1H-indazol-3-yl)methanol offers three distinct chemical handles, allowing for precise, orthogonal functionalization.
Feature
Position
Chemical Nature
Reactivity Profile
Recommended Role
Core
Indazole
Aromatic Heterocycle
Rigid, Planar
Conformational constraint; Solubility modulation.
Handle A
C5-Amino ()
Aniline-like Nucleophile
High (Acylation, Reductive Amination, Buchwald)
Attachment to E3 Ligand or Warhead via Amide/Amine bond.
Handle B
C3-Methanol ()
Primary Benzylic Alcohol
Moderate (Oxidation, Halogenation, Mitsunobu)
Attachment to Warhead or E3 Ligand via Ether/Alkyl bond.
Anchor
N1-H
Acidic Nitrogen ()
Nucleophilic upon deprotonation
MUST BE PROTECTED during assembly to prevent regioselectivity errors.
Why This Linker?
Entropic Advantage: Flexible linkers (PEG) suffer a high entropic cost (
) when freezing into a specific conformation within the ternary complex. The rigid indazole core pre-organizes the ligands, potentially improving cooperativity (-factor).
Solubility: The indazole nitrogen acts as a hydrogen bond acceptor/donor, improving aqueous solubility compared to all-carbon linkers.
Vector Geometry: The 3,5-substitution pattern provides a specific "exit vector" angle (approx. 120-140°), distinct from the linear 180° of alkynes or para-phenyls, accessing unique ternary complex geometries.
Strategic Synthesis Workflow
The assembly requires a "Protect-Couple-Couple-Deprotect" strategy. The N1-nitrogen of the indazole is the most acidic and nucleophilic site; if left unprotected, it will compete during alkylation reactions.
Decision Tree: Orthogonal Assembly
The following diagram illustrates the critical decision pathways for utilizing this scaffold.
Caption: Synthesis workflow for orthogonal functionalization of the indazole scaffold. Route A is generally preferred to avoid oxidizing the amine during alcohol activation.
Detailed Experimental Protocols
Protocol A: N1-Protection (THP Group)
Rationale: The Tetrahydropyranyl (THP) group is robust against basic coupling conditions but easily removed with mild acid, preserving sensitive warheads.
Reagents:
(5-Amino-1H-indazol-3-yl)methanol (1.0 eq)
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
p-Toluenesulfonic acid (pTsOH) (0.1 eq)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolution: Dissolve 1.0 mmol of the starting indazole in 10 mL anhydrous DCM under
atmosphere.
Addition: Add DHP (1.5 mmol) followed by catalytic pTsOH (0.1 mmol).
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The N1-THP product is usually less polar than the starting material.
Note: Two regioisomers (N1 and N2) may form. N1 is thermodynamically favored and usually the major product. Separation is recommended but not strictly required if the N2 isomer does not interfere sterically.
Workup: Quench with saturated
. Extract with DCM ( mL). Dry over and concentrate.
Rationale: Converting the hydroxymethyl group into an ether linkage for the second ligand (e.g., Warhead-OH).
Reagents:
Intermediate from Protocol B (1.0 eq)
Phenolic Warhead (e.g., Ibrutinib derivative with phenol) (1.2 eq)
Triphenylphosphine (
) (1.5 eq)
DIAD or DEAD (1.5 eq)
Solvent: Anhydrous THF
Procedure:
Setup: Dissolve Intermediate, Phenolic Warhead, and
in anhydrous THF under . Cool to 0°C.
Addition: Add DIAD dropwise over 10 minutes.
Reaction: Allow to warm to RT and stir overnight.
Checkpoint: If the reaction stalls, the indazole C3-alcohol might be sterically hindered. Alternative: Convert C3-OH to C3-Br (using
) and perform a standard alkylation with the phenolic warhead and .
Protocol D: Global Deprotection
Procedure:
Dissolve the fully assembled PROTAC in DCM/MeOH (4:1).
Add 4M HCl in Dioxane (5–10 eq).
Stir at RT for 1–2 hours to remove the THP group.
Neutralize with
, extract, and purify via Prep-HPLC.
Characterization & Quality Control
To ensure the PROTAC functions as a "rigid" degrader, specific QC steps are required beyond standard purity checks.
Assay
Purpose
Acceptance Criteria
1H NMR (DMSO-d6)
Confirm Regiochemistry
Distinct singlet for H3 (if not substituted) or shift in -CH2- protons at C3. Verify loss of THP signals (approx 1.5-1.8 ppm multiplet).
NOESY NMR
Conformational Analysis
Look for NOE signals between the Linker and the Indazole core. Strong NOEs indicate a rigid/folded population.
Aqueous Solubility
Physicochemical Property
Kinetic solubility > 10 µM in PBS (pH 7.4) is desirable.
Delta T_m (DSF)
Ternary Complex Stability
A shift in melting temperature () of the E3-PROTAC-POI complex compared to the binary complex indicates positive cooperativity.
Case Study Application: Kinase-VHL Degrader
Hypothetical Design: A PROTAC targeting a Tyrosine Kinase (using a phenol-based warhead) and recruiting VHL (using a carboxylic acid-functionalized VHL ligand).
Linker: (5-Amino-1H-indazol-3-yl)methanol.
Connection 1 (Amine): Amide bond to VHL Ligand (short alkyl spacer).
Connection 2 (Alcohol): Ether bond to Kinase Warhead.
Result: A compact, rigid molecule where the indazole acts as a "spacer" of approximately 6–8 Å, restricting the degrees of freedom between the two proteins.
Pathway Visualization: Ternary Complex Formation
Caption: The rigid indazole linker facilitates specific Protein-Protein Interactions (PPI) by reducing the conformational search space, unlike flexible PEG chains.
References
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Antitumor Therapy. Link
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. (Describes the use of rigid aromatic linkers like piperazines/phenyls). Link
Li, H., et al. (2022).[3] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. (Provides fundamental reactivity data for indazole-methanol synthesis). Link
Bembirek, M., et al. (2025). "A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design." BenchChem Application Notes. Link
PubChem Compound Summary. (2025). "(1H-Indazol-3-yl)methanol."[4] National Library of Medicine. Link
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for (5-Amino-1H-indazol-3-yl)methanol before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-SOL-005
Subject: Overcoming "Brick Dust" Solubility Issues in Organic Media
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Brick Dust" Challenge
(5-Amino-1H-indazol-3-yl)methanol represents a classic "brick dust" molecule in medicinal chemistry.[1] Its poor solubility in standard organic solvents is not due to high molecular weight, but rather High Crystal Lattice Energy .
The Mechanistic Barrier:
H-Bond Network: The indazole core (donor/acceptor), the primary amine (C-5), and the hydroxymethyl group (C-3) create a dense 3D network of intermolecular hydrogen bonds.
Pi-Stacking: The planar indazole rings stack efficiently, reinforcing the lattice.
To dissolve this molecule, the energy gained from solvation must exceed the energy required to break this lattice. Standard lipophilic solvents (DCM, Toluene, Hexane) cannot overcome this energy barrier.
Module 1: Intelligent Solvent Selection
Objective: Identify "workable" organic solvents that avoid the high-boiling trap of DMSO/DMF.
The "Like Dissolves Like" Matrix
Based on Hansen Solubility Parameters (HSP), this molecule requires solvents with high hydrogen-bonding (
) and polarity () components.
Solvent Class
Suitability
Recommendation
Technical Rationale
Chlorinated (DCM, CHCl3)
🔴 Poor
Avoid pure.
Lacks H-bond acceptors to disrupt the amine/hydroxyl network.[1]
Ethers (THF, 2-MeTHF)
🟡 Moderate
Primary Choice.
The oxygen atom acts as an H-bond acceptor.[1] THF is often the best balance of solubility and volatility.
Alcohols (MeOH, EtOH)
🟢 Good
Use as Co-solvent.
Excellent H-bond donor/acceptor, but often chemically incompatible with certain reagents (e.g., acid chlorides).
Dipolar Aprotic (DMSO, DMF)
🟢 Excellent
Last Resort.
Dissolves well but difficult to remove. Use only if reaction temperature C is required.
The "Magic Mixture": DCM/Methanol
For chromatography and workup where pure alcohols are too polar or reactive, use a binary system.
Protocol: Preparation of High-Solubility Binary Solvent
Ratio: Start with DCM:MeOH (9:1 v/v) .
Additive: Add 0.5% Triethylamine (TEA) or Ammonium Hydroxide .[1]
Why? The base deprotonates the silica (preventing streaking) and disrupts the intermolecular H-bonds of the indazole.
Limit: Do not exceed 15% MeOH if using standard silica gel, as it will begin to dissolve the silica.
Module 2: Chemical Modification (The "Trojan Horse" Strategy)
Objective: Temporarily modify the structure to lower lattice energy for synthetic steps.
If the molecule is too insoluble for a reaction (e.g., alkylation at C-3), use a Transient Protecting Group . This is the most robust method for scale-up.[1]
Workflow: Transient Silylation
Silyl groups (TMS/TBDMS) mask the H-bond donors (OH and NH), instantly converting the "brick" into a lipophilic oil soluble in Hexane/DCM.
Step-by-Step Protocol:
Suspension: Suspend (5-Amino-1H-indazol-3-yl)methanol in dry THF (10 mL/g).
Base: Add HMDS (Hexamethyldisilazane) (2.5 equiv) and a catalytic amount of TMSCl (0.1 equiv).
Reflux: Heat to reflux for 2-4 hours. The solid will dissolve as the silylation proceeds.
Reaction: Perform your desired reaction on the solubilized intermediate.
Deprotection: Add dilute acid (MeOH/HCl) or Fluoride source (TBAF) during workup to cleave the silyl groups and precipitate the product.
Module 3: Visualization of Solubility Logic
The following decision tree guides you through the selection process based on your experimental goal (Reaction vs. Analysis/Purification).
Figure 1: Decision matrix for solvent selection based on experimental constraints.
Troubleshooting & FAQ
Q1: The compound "oils out" instead of crystallizing during recrystallization.
Cause: The solvent polarity is too close to the impurity's polarity, or the cooling is too rapid.
Fix: Use the "Cloud Point" Method .
Dissolve in minimal hot MeOH (good solvent).
Add hot EtOAc (anti-solvent) dropwise until a persistent cloudiness appears.[1]
Wrap the flask in foil and allow to cool very slowly to room temperature.
Q2: I need to run an NMR, but it precipitates in CDCl3.
Fix: Do not use pure CDCl3. Use DMSO-d6 or MeOD .[1] If you must use a non-polar solvent to see exchangeable protons, use a mixture of CDCl3 : MeOD (5:1) . Note that this will exchange the OH/NH protons, making them invisible.
Q3: Can I use acid to improve solubility?
Answer: Yes, but be careful.
Aqueous: HCl will form a salt soluble in water (
), but this is insoluble in organics.
Organic: Use a lipophilic acid like p-Toluenesulfonic acid (p-TsOH) .[1] The tosylate salt is often soluble in DCM or CHCl3 due to the lipophilic toluene ring on the counter-ion.
References
Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines
principles for solvent selection).
Purification of Polar Heterocycles: BenchChem Technical Support. (2025).[1][2][3] Refining Purification Techniques for Polar Imidazole Derivatives. [1]
Solvent Effects on Aminoindazoles: Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][4] (Analogous data on zwitterionic/polar amine solubility).
HILIC Chromatography: Biotage Application Notes. (2023).[1][5][6] Purification of Polar Reaction Mixtures. (Guidance on using HILIC when normal phase fails).
Recrystallization Strategies: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (General guide on solvent pairs for polar amines).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aminoindazole Solubility Optimization
Executive Summary: The Aminoindazole Challenge
Aminoindazoles (e.g., Axitinib analogs, Entrectinib intermediates) present a unique solubility paradox. While they possess polar hydrogen bond donors (the indazole N-H and exocyclic amines) and acceptors (the indazole N2), they often exhibit high crystal lattice energy due to strong intermolecular
- stacking and hydrogen bonding networks.
In polar aprotic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide), these compounds dissolve by disrupting self-interactions via dipole-dipole and H-bond acceptance. However, two critical failure modes occur:
Hygroscopic Aggregation: DMSO absorbs atmospheric water, which competes for H-bonds, causing the aminoindazole to "crash out" inside the stock vial.
Dilution Shock: Rapid introduction of hydrophobic stocks into aqueous media creates local supersaturation, leading to micro-precipitation that falsifies IC50 data.
Troubleshooting Guide: Workflow & Protocols
Module A: Initial Dissolution (Solid to Stock)
Issue: Powder floats, forms a gel, or remains visible at the bottom of the vial in 100% DMSO/DMF.
Root Cause:
Kinetic Trap: The solvent cannot penetrate the crystal lattice efficiently.
Thermodynamic Barrier: The concentration exceeds the saturation limit (
) for that specific crystal polymorph.
Protocol: The "Acid-Assisted" Dissolution
Standard aminoindazoles are weak bases. Protonation disrupts planar stacking.
Calculate Limit: Do not exceed 50 mM for initial stocks unless validated.
Solvent Choice:
Standard: Anhydrous DMSO (Grade ≥99.9%).
Difficult Cases: Switch to DMF (lower viscosity, higher solubilizing power for planar heterocycles) or DMAc (Dimethylacetamide).
The "Acid Spike" Technique:
If the compound is stubborn, add 1% equivalent of glacial acetic acid or 0.1% HCl (concentrated) directly to the DMSO before adding it to the powder.
Mechanism:[1][2] This protonates the pyridine-like nitrogen (N2), introducing charge repulsion between molecules and breaking the lattice.
Energy Input:
Vortex (30 sec)
Bath Sonicate (40 kHz, 37°C, 10 mins).
Critical: Do not use probe sonication (risk of overheating/degradation).
Module B: Stock Stability (Storage)
Issue: Clear stock solution becomes cloudy or precipitates after storage at -20°C.
Root Cause:
Cryo-Precipitation: Solubility decreases as temperature drops.
Water Uptake: DMSO is hygroscopic.[3] Repeated opening of cold vials condenses atmospheric moisture. At >10% water content, aminoindazole solubility drops exponentially.
Protocol: The "Dry-Aliquot" System
Single-Use Aliquots: Never store the main stock bottle at -20°C if it is accessed frequently. Aliquot into single-use vials (e.g., 20 µL).
Room Temperature Storage (Short Term): Aminoindazoles are typically chemically stable. Store stocks at RT in a desiccator protected from light for up to 2 weeks to avoid freeze-thaw precipitation cycles.
Visual Check: Before use, hold the vial against a light source. If "swirls" (Schlieren lines) or pellets are visible, warm to 37°C and vortex.
Module C: Assay Preparation (Stock to Media)
Issue: Compound precipitates immediately upon adding DMSO stock to cell culture media or buffer.
Root Cause:
The "Mixing Shock": Direct addition of 100% DMSO stock to water creates a high-energy interface where the compound is transiently insoluble before mixing is complete.
Protocol: The "Intermediate Shift" Dilution
Avoids the 100%
1% solvent shock.
Prepare Intermediate Plate: Dilute the 10 mM DMSO stock 1:10 into a "shift solvent" (e.g., Ethanol, PEG400, or 50% DMSO/Water).
Final Dilution: Transfer from the intermediate plate to the assay media.
Surfactant Support: Ensure assay buffer contains 0.05% Tween-80 or 0.1% Pluronic F-127 . This stabilizes the colloidal dispersion of hydrophobic aminoindazoles.
Diagnostic Visualization
The following diagram illustrates the decision logic for resolving solubility failures.
Caption: Decision tree for isolating and resolving aminoindazole solubility failures at the dissolution, storage, and assay stages.
Comparative Data: Solvent & Cosolvent Performance
The following table summarizes solubility limits and recommended cosolvent systems for typical hydrophobic aminoindazoles (LogP ~3-5).
Solvent System
Max Solubility (Typical)
Mechanism of Action
Recommended Use Case
100% DMSO
10–50 mM
H-bond acceptor, Dipole interaction
Standard stock solution.
100% DMF
30–80 mM
Stronger disruption of -stacking
Very hydrophobic/planar indazoles.
DMSO + 1% Acetic Acid
50–100 mM
Protonation of N2 (Charge repulsion)
Stubborn solids; "Oiling out" issues.
PEG400 / Water (50:50)
1–5 mM
Cosolvency / Entropy mixing
Animal formulation (IP/Oral).
DMSO + 0.1% Tween 80
< 1 mM (in buffer)
Micellar encapsulation
Cell-based assays (prevents crash-out).
Frequently Asked Questions (FAQ)
Q1: My aminoindazole stock was clear yesterday, but today it looks like a gel. What happened?A: This is likely "gelation" caused by moisture uptake. DMSO is highly hygroscopic. If the vial was left uncapped or stored in a humid fridge, water absorption lowered the solubility limit.
Fix: You cannot easily remove the water. Warm it to 37°C to see if it clears. If not, you must prepare a fresh stock using anhydrous DMSO and store it in a desiccator.
Q2: Can I use probe sonication to dissolve the solid faster?A:Avoid this. Probe sonication generates high local heat and free radicals, which can degrade sensitive aminoindazoles (oxidation of the amine). Use a bath sonicator with temperature control (max 40°C).
Q3: Why do I see a precipitate only when I add the stock to PBS, but not to water?A: This is the "Salting Out" effect. The ions in PBS (Na+, K+, Cl-) compete for water molecules, reducing the hydration shell available for your compound.
Fix: Dilute into water first, or use a buffer with a lower ionic strength if possible. Alternatively, add a solubilizing agent like Captisol (Cyclodextrin) or Pluronic F-127 to the PBS before adding the compound.
Q4: Is DMF better than DMSO?A: For solubility, often yes . DMF is less viscous and often solubilizes planar aromatic rings better than DMSO. However, DMF is more toxic to cells. If using DMF, ensure the final assay concentration is <0.1% v/v.
References
BenchChem. (2025).[4] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from
Li, P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from
Selleckchem. (2024). Frequently Asked Questions: Compound Handling and Solubility. Retrieved from
Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors: A review of aminoindazole derivatives. Current Medicinal Chemistry. (Contextual grounding on Aminoindazole structure).
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
MedChemExpress. (2025). Compound Handling Instructions: DMSO and Co-solvents.[1][3][5][6][7] Retrieved from
Technical Support Center: Scale-Up Synthesis of CAS 908247-75-6
(5-Amino-1H-indazol-3-yl)methanol Executive Summary & Molecule Profile CAS 908247-75-6 corresponds to (5-Amino-1H-indazol-3-yl)methanol .[1][2][3] It is a critical bicyclic heteroaromatic scaffold often utilized in the s...
Author: BenchChem Technical Support Team. Date: February 2026
(5-Amino-1H-indazol-3-yl)methanol
Executive Summary & Molecule Profile
CAS 908247-75-6 corresponds to (5-Amino-1H-indazol-3-yl)methanol .[1][2][3] It is a critical bicyclic heteroaromatic scaffold often utilized in the synthesis of ion-channel ligands (e.g., TRPV1 antagonists) and kinase inhibitors.
Chemical Structure: Indazole core substituted with an amino group at the 5-position and a hydroxymethyl group at the 3-position.
Primary Scale-Up Bottleneck: The medicinal chemistry route (cited in patents like US7576099B2) utilizes a "one-pot" global reduction of 5-nitro-1H-indazole-3-carboxylic acid using Lithium Aluminum Hydride (LAH) .
The Problem: This legacy route typically yields ~15-20% on scale, generates massive aluminum waste, and poses severe safety risks (pyrophoricity/H₂ evolution).
This guide provides the engineering controls and chemical route redesigns necessary to move from gram-scale discovery to kilogram-scale production.
Critical Process Modules
Module A: Route Redesign (The "One-Pot" Trap)
Current Issue: Users reporting <20% yields and "black tar" formation.
Root Cause: Simultaneous reduction of a nitro group (requires 6e⁻) and a carboxylic acid (requires 4e⁻) with LAH is chemically promiscuous. The exotherm is difficult to control, leading to decomposition of the electron-rich amino-indazole product.
The Solution: Stepwise Reduction Strategy
Instead of a global reduction, decouple the functional group manipulations.
Technical Insight:
By hydrogenating the nitro group first (Step 1), you eliminate the high-energy redox event associated with nitro-reduction during the hydride step. This prevents the formation of azo/hydrazo impurities that darken the reaction mixture.
Module B: Workup & Isolation (The "Aluminum Gel" Issue)
Current Issue: "I cannot filter the reaction mixture; it forms a gelatinous gray sludge."
Root Cause: Standard hydrolytic workup of aluminum hydrides produces Al(OH)₃, which traps the polar product (amino-alcohol) in a gel matrix.
Protocol: Rochelle Salt Chelation
Do NOT use the standard "Water/15% NaOH/Water" method for this substrate; the amino group coordinates to the aluminum, preventing precipitation.
Mechanism: Tartrate binds Al³⁺ more strongly than the amine, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase (or allowing it to crystallize).
Visualizing the Process Logic
The following diagram illustrates the decision logic for selecting the reduction strategy and troubleshooting low yields.
Caption: Decision matrix for scaling the reduction of 5-nitro-indazole precursors. The stepwise approach mitigates thermal risks and impurity formation.
Troubleshooting Guide (FAQ)
Q1: The product is highly water-soluble. How do I extract it after the quench?
Diagnosis: (5-Amino-1H-indazol-3-yl)methanol is amphoteric and polar. It partitions poorly into EtOAc or DCM.
Solution:
Salting Out: Saturate the aqueous phase with NaCl.
Solvent Switch: Use n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) for extraction. These solvents have higher polarity and better recover amino-alcohols.
Resin Capture: If extraction fails, pass the aqueous layer through a hydrophobic resin (e.g., HP-20). The organic product will bind, and salts will pass through. Elute with MeOH.
Q2: I see a purple/black impurity forming during the LAH addition.
Diagnosis: This is characteristic of nitro-group condensation byproducts (azo/azoxy species) formed under highly alkaline/reducing conditions when the reaction gets too hot.
Fix:
Switch to the Stepwise Route (Hydrogenation first).
If you must use LAH, lower the temperature to -10°C during addition and increase the dilution factor (20 volumes of THF).
Q3: Can I use Borane-THF instead of LAH?
Analysis: Borane (BH₃) is excellent for reducing carboxylic acids to alcohols but reacts slowly with nitro groups.
Verdict:Yes. This is a superior chemoselective approach. You can reduce the acid to the alcohol without touching the nitro group, isolate the 5-nitro-alcohol , and then hydrogenate the nitro group in a second step. This is often the cleanest path to high-purity material.
Detailed Experimental Protocol (Optimized)
Target: Synthesis of (5-Amino-1H-indazol-3-yl)methanol via Chemo-selective Reduction.
Step 1: Esterification (Optional but Recommended)
Convert the 3-carboxylic acid to the methyl ester using MeOH/H₂SO₄. Esters are easier to reduce than free acids.
Monitor: HPLC for disappearance of nitro-aromatic peak.
Workup: Filter catalyst over Celite. Concentrate to give 5-amino-ester.
Step 3: Ester Reduction to Alcohol
Reagent: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) - Safer and more soluble than LAH.
Solvent: Toluene (allows higher temp if needed, but run at 0-25°C).
Procedure:
Dissolve 5-amino-ester in Toluene/THF.
Add Red-Al (65% in toluene) dropwise at 0°C.
Stir at 20°C for 2 hours.
Quench: Add reaction mix into a pre-cooled solution of 20% Rochelle Salt (Potassium Sodium Tartrate). Agitate vigorously for 2 hours until layers separate cleanly.
Isolation: Separate organic layer. Extract aqueous with n-Butanol. Combine organics, dry, and crystallize.[4]
References
Origin of the "One-Pot" Route
Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions.[5]
Source: US Patent 7,576,099 B2 (Example 62: Preparation of (5-amino-1H-indazol-3-yl)methanol).
URL
Safety in Hydride Reductions:
Title: Safe Scale-Up of Exothermic Hydride Reductions.
Source: Organic Process Research & Development (General Principles).
Context: Guidelines for replacing LAH with Red-Al or Borane for safety.
Title: Fieser and Fieser's Reagents for Organic Synthesis (Vol 1).
Technical Support Center: Handling Hygroscopic Aminoindazole Methanol Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminoindazole methanol derivatives. This guide is designed to provide practical, in-depth solutions t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminoindazole methanol derivatives. This guide is designed to provide practical, in-depth solutions to the challenges posed by the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to ensure the integrity and reproducibility of your experiments.
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] For aminoindazole methanol derivatives, which may exist as methanol solvates, this interaction with atmospheric water is particularly critical. A solvate is a crystalline solid that incorporates molecules of a solvent—in this case, methanol—into its crystal lattice.[3] These forms can be sensitive to environmental humidity, potentially leading to the displacement of the bound methanol by water, forming a hydrate, or causing other physical changes like deliquescence (dissolving in absorbed water).[4][5] Such transformations can alter the compound's stability, solubility, dissolution rate, and even its therapeutic efficacy.[6][7][8]
This center is structured to help you navigate these challenges, from basic handling and storage to in-depth troubleshooting of experimental inconsistencies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with hygroscopic materials.
Q1: What are the immediate signs that my sample of an aminoindazole methanol derivative has absorbed too much moisture?
A1: The physical appearance of the powder is the first indicator. Key signs include:
Loss of Flowability: The powder may become clumpy, sticky, or cake together, making it difficult to handle and transfer.[1]
Change in Appearance: The material might change from a crystalline powder to a dense, packed solid.
Deliquescence: In cases of extreme hygroscopicity or exposure to high humidity, the solid may begin to dissolve in the absorbed water, appearing wet or turning into a saturated solution.
Weight Instability: When placed on an analytical balance, the mass reading will continuously increase as the sample absorbs moisture from the air.[6][9]
Q2: What are the recommended general storage conditions for these compounds?
A2: Proper storage is the first line of defense.
Long-Term Storage: Store the compound in a tightly sealed, inert container (amber glass is preferable to protect from light) inside a desiccator with a fresh, active desiccant (e.g., silica gel with a humidity indicator). For enhanced protection, a controlled low-humidity environment, such as a dry box or glovebox, is ideal.
Short-Term/In-Use: When a container is opened for weighing, it should be done in a controlled environment with low relative humidity (RH), ideally below 40% RH.[10][11] The container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Reseal the container tightly immediately after use.
Q3: My sample's weight keeps drifting upwards on the analytical balance. What's happening and how can I get an accurate measurement?
A3: This is a classic sign of a hygroscopic sample actively absorbing moisture from the laboratory air.[6][9] The continuous increase in mass makes it impossible to obtain a stable, accurate weight. To mitigate this:
Control the Environment: Perform weighing in a low-humidity environment if possible.
Use Proper Technique: Use a weighing bottle with a stopper or cap. This minimizes the sample's exposure time to the atmosphere.[6]
Weigh by Difference: Pre-weigh the sealed weighing bottle containing the sample. Quickly dispense the approximate amount of sample into your receiving vessel (e.g., a flask for solution preparation). Reseal the weighing bottle and weigh it again. The difference in the two weights is the exact amount of sample transferred. This is the most reliable method.[6]
Work Quickly: Minimize the time the sample is exposed to the open air. Have all your equipment ready before you begin the weighing process.
Q4: Can the absorbed water affect the compound's chemical stability?
A4: Yes. The presence of water can act as a plasticizer, increasing molecular mobility within the crystal lattice and potentially accelerating degradation pathways.[2] More directly, water can participate in chemical reactions, most notably hydrolysis, which can break down the active molecule, leading to a loss of potency and the formation of impurities.[12] This is a critical consideration for long-term stability studies, as outlined by ICH guidelines.[13][14][15]
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, problem-oriented solutions and detailed methodologies for critical analytical procedures.
Guide 1: Investigating Inconsistent or Poor Experimental Results
Problem: You observe significant variability in your results from analytical assays (e.g., HPLC, NMR) or biological experiments. Your calculated concentrations seem inaccurate, or the compound's performance is inconsistent between batches or experiments.
Probable Cause: The most likely culprit is inaccurate quantification of the initial compound mass due to moisture uptake during weighing. An unknown amount of absorbed water in the weighed sample leads to a lower-than-expected concentration of the active molecule.
Solution Workflow: Implement a rigorous protocol for handling and weighing the compound. This involves not only careful technique but also characterizing the water content of the material to correct for it in your calculations.
Caption: Workflow for handling, characterizing, and accurately weighing hygroscopic APIs.
Problem: You notice that different batches of the same aminoindazole methanol derivative exhibit different properties, such as altered dissolution rates, unexpected peaks in an X-Ray Powder Diffraction (XRPD) pattern, or different thermal events in Differential Scanning Calorimetry (DSC).
Probable Cause: The compound is undergoing a solid-form or phase transition driven by moisture. The initial material may be a methanol solvate, but upon exposure to humidity, it could be converting to a hydrate (by swapping methanol for water) or an amorphous form.[5][16] These different solid forms possess distinct crystal structures and, consequently, different physical properties.[6][8]
Solution Workflow: A thorough solid-state characterization is required to understand the material's behavior in response to humidity. The two primary techniques for this are Karl Fischer (KF) Titration and Dynamic Vapor Sorption (DVS).
This protocol provides a direct and highly specific measurement of water content, which is essential for correcting sample weight and for understanding hydration states.[7][17] It is considered the gold standard for moisture analysis in the pharmaceutical industry.[17]
Principle: The KF titration is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol (like methanol).[7][17] The endpoint is detected when excess iodine is present. For samples with very low water content (<1%), coulometric KF is preferred, while volumetric KF is suitable for higher water content.[17]
Step-by-Step Methodology (Volumetric Method):
System Preparation:
Ensure the KF titrator is clean, dry, and equipped with fresh KF reagents (titrant and solvent).
Condition the titration vessel by running a pre-titration to neutralize any ambient moisture within the solvent until a stable, dry baseline is achieved.
Titer Determination:
Accurately add a known amount of a certified water standard (or a solid standard like disodium tartrate dihydrate) to the conditioned vessel.
Run the titration. The instrument will measure the volume of titrant required to reach the endpoint.
Calculate the titer (mg of water per mL of titrant). Repeat this at least three times to ensure the value is accurate and reproducible.
Sample Analysis:
Using the "weighing by difference" method described in FAQ 3, accurately transfer a suitable amount of the aminoindazole methanol derivative into the conditioned titration vessel. The target is to have a sample containing 5-30 mg of water for optimal accuracy.
Ensure the sample dissolves completely. If it does not, a co-solvent may be necessary, or a KF oven with a gas-stripping method can be used to extract the water.
Initiate the titration and record the volume of titrant consumed.
Calculation:
Calculate the percentage of water in the sample using the formula:
% Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
Perform the analysis on at least three separate samples to report an average and standard deviation.
DVS is a powerful gravimetric technique that measures how the mass of a sample changes as it is exposed to a controlled, stepwise ramp of relative humidity at a constant temperature.[5] The resulting moisture sorption-desorption isotherm provides critical information on the material's hygroscopicity, physical stability, and the RH points at which phase transitions occur.
Step-by-Step Methodology:
Sample Preparation:
Place a small, accurately weighed amount of the sample (typically 10-20 mg) into the DVS sample pan.
Drying Stage:
Program the instrument to dry the sample in-situ at 0% RH using a dry nitrogen stream until a stable mass is achieved (defined by a low dm/dt , e.g., <0.002% change in mass per minute). This establishes the initial "dry" weight.
Sorption (Adsorption) Phase:
Program a stepwise increase in RH, for example, from 0% to 90% in 10% RH increments.
At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (again, based on a stable dm/dt criterion). The instrument records the mass at each equilibrium point.
Desorption Phase:
Following the sorption phase, program a stepwise decrease in RH from 90% back down to 0% using the same increments. The instrument will again record the equilibrated mass at each step.
Data Analysis:
The instrument software plots the change in mass (%) versus the target RH, generating a sorption-desorption isotherm.
Analyze the resulting plot to characterize the material's behavior.
Hygroscopicity Class (Ph. Eur.)
Mass Increase at 25°C / 80% RH
Typical DVS Isotherm Shape
Interpretation for Aminoindazole Methanol Derivatives
Non-Hygroscopic
< 0.2%
Flat curve with minimal weight gain. Sorption and desorption curves overlap.
The material is stable with respect to moisture uptake. Low risk of physical changes.
Slightly Hygroscopic
0.2% to < 2%
A gentle, continuous curve. Sorption and desorption curves show minimal hysteresis (separation).
The material adsorbs a small amount of surface moisture. Generally considered stable.
Hygroscopic
2% to < 15%
A steeper, continuous curve. Hysteresis may be more pronounced.
Significant moisture uptake. Risk of caking and changes in flow properties. Stability should be closely monitored.
Very Hygroscopic
≥ 15%
A very steep curve, often without reaching equilibrium at high RH.
High risk of deliquescence. Strict environmental controls are mandatory for handling and processing.
Discontinuous Isotherm
A sharp, vertical step-up or step-down in mass at a specific RH.
A sudden jump in the isotherm.
This is a critical finding. It indicates a moisture-induced phase transition, such as the conversion of the methanol solvate to a more stable hydrate, or a change in polymorphic form. The RH at which this occurs is the "critical relative humidity" and must be avoided during processing and storage.[16]
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348–358.
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]
Mercer Instruments. Applications of Vapour Sorption to Pharmaceutical Materials. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
Prasad, R., et al. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Organic Process Research & Development, 28(8), 3119–3127. [Link]
Eurofins.
TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. [Link]
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1397. [Link]
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
Solitek Pharma. (2026). Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs. [Link]
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]
CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
Cole-Parmer. (2024). The Importance of Humidity Control & Monitoring. [Link]
Liu, Y., et al. (2020). Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron. Molecules, 25(5), 1103. [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (2008). Pharmaceutical Technology.
Scribd. Challenges and Solutions For Moisture Sensitive API Formulation. [Link]
Japanese Pharmacopoeia.
Moisture Cure. Cleanroom and Laboratory Humidity Control. [Link]
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry, 10(3), 45-49.
Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. (2026). Pharmaexcipients.
Mettler Toledo. Weighing the Right Way with Lab Balances. [Link]
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
Dr. Storage. Humidity controlled storage in pharmaceutical applications. [Link]
Sun, M., et al. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
Reference Standards for 5-Aminoindazole Impurities: A Technical Comparison Guide
Executive Summary 5-Aminoindazole (CAS: 19335-11-6) is a critical pharmacophore and intermediate in the synthesis of multiple kinase inhibitors (e.g., indazole-based antineoplastics). Its purity directly impacts the safe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Aminoindazole (CAS: 19335-11-6) is a critical pharmacophore and intermediate in the synthesis of multiple kinase inhibitors (e.g., indazole-based antineoplastics). Its purity directly impacts the safety profile of the final drug substance, particularly concerning genotoxic impurities (GTIs) like 5-nitroindazole and hydrazine residues.
This guide objectively compares the grades of reference standards available for 5-aminoindazole impurity profiling. It provides a decision framework for researchers to select the appropriate standard quality—from Certified Reference Materials (CRMs) to Reagent Grade —based on the drug development phase (Discovery vs. GMP).
Impurity Landscape: The "Why" Behind the Standards
To select the right standard, one must first understand the impurity profile. The synthesis of 5-aminoindazole typically involves the catalytic hydrogenation of 5-nitroindazole. This route generates specific impurity classes that require rigorous quantification.
Key Impurities & Regulatory Risks
Impurity Type
Specific Compound
Origin
Regulatory Concern (ICH M7/Q3A)
Starting Material
5-Nitroindazole
Incomplete reduction
High (Class 3 GTI) . Nitro-aromatics are often mutagenic.
Regioisomers
4-, 6-, 7-Aminoindazole
Isomeric contamination in nitration step
Medium . Hard to separate; affects potency/selectivity.
The following diagram maps the synthesis and points of impurity generation.
Caption: Synthesis of 5-Aminoindazole showing critical control points for regioisomeric and genotoxic impurities.
Comparative Analysis of Reference Standard Grades
In the absence of a specific USP/EP monograph for 5-aminoindazole as a finished drug, researchers must choose between commercial grades. The table below compares the three primary tiers of standards.
Using a Tier 3 (97%) standard for quantifying impurities in a GMP setting introduces significant error.
Scenario: You detect 5-nitroindazole at 0.10% (limit).
Error: If your reference standard is only 97% pure and contains 1% water/solvents (unaccounted for), your calculation will underestimate the impurity by ~3-4%, potentially releasing a batch that fails specification.
Recommendation: For identifying GTIs like 5-nitroindazole, Tier 1 or fully characterized Tier 2 standards are mandatory to ensure the Limit of Quantitation (LOQ) is accurate.
Experimental Protocol: Self-Validating Qualification System
If a commercial Primary Standard is unavailable, you must qualify a Secondary Standard from high-quality reagent material. This protocol ensures "Trustworthiness" and "Self-Validation."
Workflow: In-House Standard Qualification
Objective: Characterize a batch of 5-aminoindazole to serve as a Quantitative Reference Standard.
Step 1: Structural Confirmation (Identity)
Technique: 1H-NMR (DMSO-d6) and MS (ESI+).
Acceptance: Spectra must match theoretical structure with no unassigned peaks >0.5%.
Step 2: Purity Assignment (Mass Balance Approach)
Do not rely solely on HPLC area %. Use the Mass Balance equation:
HPLC: Determine organic impurities (see method below).
Karl Fischer (KF): Measure water content (Aminoindazoles are hygroscopic).
TGA/GC-HS: Measure residual solvents.
ROI (Residue on Ignition): Measure inorganic ash.
Step 3: HPLC Method for Impurity Profiling
This method separates the amine from the nitro-precursor and isomers.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Caption: Workflow for qualifying an in-house secondary reference standard when a CRM is unavailable.
References
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). Link
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link
Porter, H. D., & Peterson, W. D. (1940).[6] 5-Nitroindazole.[7][8] Organic Syntheses, 20, 73. Link
SIELC Technologies. (2018). Separation of 5-Aminoindazole on Newcrom R1 HPLC column. Link
Görög, S. (2018).[4] Identification and control of impurities in drug substances: A critical review. Journal of Pharmaceutical and Biomedical Analysis. Link